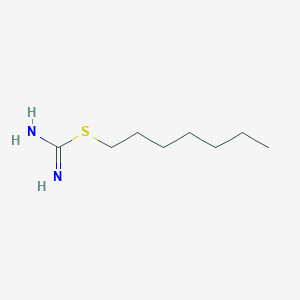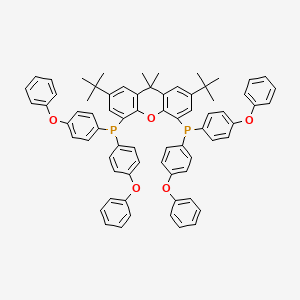
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a xanthene core substituted with bulky tert-butyl and dimethyl groups, along with phosphine ligands attached to phenoxyphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions. The tert-butyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions.
The phosphine ligands are then attached through a series of substitution reactions. The phenoxyphenyl groups are introduced using nucleophilic aromatic substitution, where phenol derivatives react with halogenated phosphines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the xanthene core or the phosphine ligands.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated phosphines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, reduced xanthene derivatives, and substituted phenoxyphenyl phosphines.
科学的研究の応用
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its bulky structure provides steric protection to metal centers, enhancing the stability and selectivity of catalytic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to absorb and emit light.
Medicine: Explored for its potential in drug delivery systems, where the phosphine ligands can interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) involves its interaction with metal centers in coordination complexes. The phosphine ligands donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. The xanthene core provides a rigid framework that influences the spatial arrangement of the ligands, affecting the overall reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in coordination chemistry and catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but with different substituents.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is unique due to its bulky tert-butyl and dimethyl groups, which provide significant steric hindrance. This steric protection enhances the stability of coordination complexes and influences the selectivity of catalytic reactions. Additionally, the phenoxyphenyl groups offer opportunities for further functionalization, making this compound versatile for various applications.
特性
分子式 |
C71H64O5P2 |
|---|---|
分子量 |
1059.2 g/mol |
IUPAC名 |
[5-bis(4-phenoxyphenyl)phosphanyl-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl]-bis(4-phenoxyphenyl)phosphane |
InChI |
InChI=1S/C71H64O5P2/c1-69(2,3)49-45-63-67(65(47-49)77(59-37-29-55(30-38-59)72-51-21-13-9-14-22-51)60-39-31-56(32-40-60)73-52-23-15-10-16-24-52)76-68-64(71(63,7)8)46-50(70(4,5)6)48-66(68)78(61-41-33-57(34-42-61)74-53-25-17-11-18-26-53)62-43-35-58(36-44-62)75-54-27-19-12-20-28-54/h9-48H,1-8H3 |
InChIキー |
IONKMVVOJGDNNY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6)OC7=C1C=C(C=C7P(C8=CC=C(C=C8)OC9=CC=CC=C9)C1=CC=C(C=C1)OC1=CC=CC=C1)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)

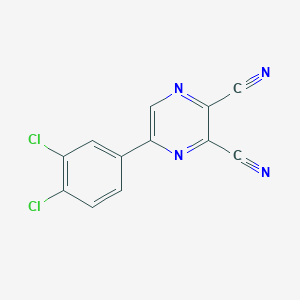
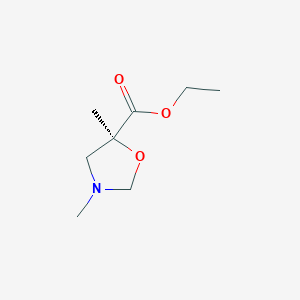
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
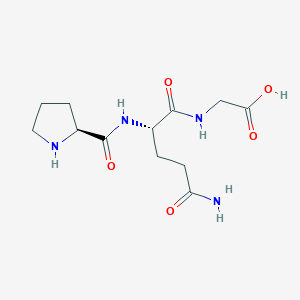
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
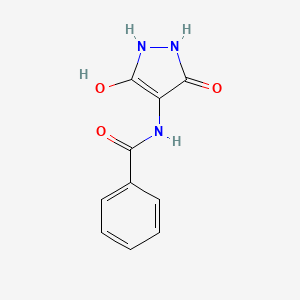
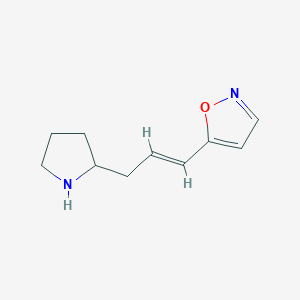
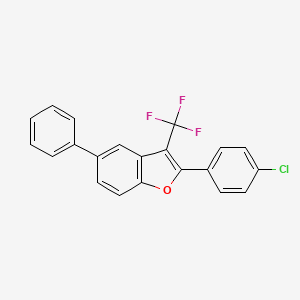
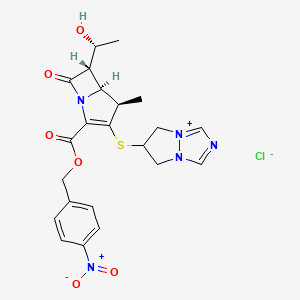
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
